molecular formula C20H24BN3O4 B13928649 N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide

N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide

Cat. No.: B13928649
M. Wt: 381.2 g/mol
InChI Key: FPJXTMLBTFXGJP-UHFFFAOYSA-N
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Description

N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide is a complex organic compound that features a boronic ester group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide typically involves multiple steps. One common method includes the coupling of a boronic ester with an amine derivative under specific conditions. The reaction often requires a palladium catalyst and a base to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .

Biology and Medicine

In biology and medicine, N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide is studied for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound for therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide stands out due to its unique combination of a boronic ester group and a pyridinecarboxamide moiety

Properties

Molecular Formula

C20H24BN3O4

Molecular Weight

381.2 g/mol

IUPAC Name

N-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]pyridine-2-carboxamide

InChI

InChI=1S/C20H24BN3O4/c1-19(2)20(3,4)28-21(27-19)14-8-6-7-13(11-14)17(25)24-15-9-10-16(23-12-15)18(26)22-5/h6-12H,1-5H3,(H,22,26)(H,24,25)

InChI Key

FPJXTMLBTFXGJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC

Origin of Product

United States

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